(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-13-4-2-1-3-12(13)14-7-5-11(20-14)6-8-15(19)18-10-9-17/h1-8H,10H2,(H,18,19)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKHVERVPBLABW-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)NCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)NCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Enamide Backbone
The acrylamide/cyanomethyl motif is a common feature in several analogs. Key comparisons include:
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide ():
This compound replaces the thiophene with a thiazole ring and introduces a trifluoromethylbenzyl group. The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability compared to the 2-fluorophenyl-thiophene system in the main compound .- Impurity B (EP): (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (): This impurity shares the thiophene-enamide core but substitutes the cyanomethyl group with a methylamino-propyl chain.
Aromatic Ring Variations
Padnarsertib ():
A complex enamide with a benzofuran core and difluoropiperidine substituent. The benzofuran system enhances planarity and rigidity, while the difluoropiperidine contributes to steric bulk and metabolic resistance. This contrasts with the thiophene-fluorophenyl system in the main compound, which offers smaller steric hindrance and different electronic profiles .- However, the cyclopenta-thiophene core introduces conformational constraints absent in the main compound .
Physicochemical and Structural Properties
The table below summarizes key attributes of the main compound and analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| (E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide | C₁₆H₁₂FN₂OS | 299.34 g/mol | 2-fluorophenyl, cyanomethyl | Moderate logP, hydrogen-bond acceptor |
| (2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide | C₂₁H₁₆F₃N₃OS | 415.43 g/mol | Trifluoromethylbenzyl, thiazole | High lipophilicity, metabolic stability |
| Padnarsertib | C₃₅H₂₉F₃N₄O₃ | 634.63 g/mol | Benzofuran, difluoropiperidine | Rigid structure, high molecular weight |
| 2-Cyano-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide | C₁₆H₁₃N₂O₂S | 297.35 g/mol | Methoxyphenyl | Electron-rich aromatic system |
Structural and Crystallographic Insights
However, analogs such as Padnarsertib () and thiazole derivatives () highlight the importance of hydrogen-bonding networks and crystal packing, which can be extrapolated to predict the main compound’s solid-state behavior .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of (E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiophene Core Formation: Construct the 5-(2-fluorophenyl)thiophene moiety via Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and a brominated thiophene precursor .
Enamide Formation: Introduce the (E)-prop-2-enamide group through a condensation reaction between the thiophene-carbaldehyde intermediate and cyanomethylamine under acidic conditions, using reagents like EDCI/HOBt for amide bond formation .
Stereochemical Control: Ensure (E)-selectivity by employing azeotropic distillation or microwave-assisted synthesis to favor the trans-configuration .
Validation: Monitor reaction progress via TLC and intermediate characterization using -NMR .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- Spectroscopy:
- Crystallography: Use SHELXL for single-crystal X-ray refinement to resolve bond lengths and angles, particularly verifying the (E)-configuration of the enamide group .
Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?
Methodological Answer:
Modeling: Optimize the molecular geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
Reactivity Analysis: Correlate electron density distribution with sites prone to nucleophilic/electrophilic attack (e.g., the nitrile group or thiophene ring) .
Validation: Compare computed vibrational spectra (IR) with experimental data to assess accuracy .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Orthogonal Assays: Validate target binding (e.g., enzyme inhibition) using surface plasmon resonance (SPR) alongside enzymatic activity assays to distinguish direct binding from off-target effects .
Structural Studies: Perform co-crystallization with target proteins (e.g., kinases) using SHELXL-refined models to identify binding motifs and validate pharmacophore alignment .
Data Normalization: Account for batch-to-batch purity variations (quantified via HPLC ≥98%) and solvent effects (e.g., DMSO concentration in cell-based assays) .
Intermediate: How does the 2-fluorophenyl substituent influence the compound’s chemical reactivity?
Methodological Answer:
- Electron-Withdrawing Effect: The fluorine atom increases the electrophilicity of the adjacent thiophene ring, enhancing reactivity in cross-coupling reactions (e.g., halogenation at the 5-position) .
- Steric Effects: The ortho-fluorine group restricts rotational freedom, stabilizing the planar conformation critical for π-π stacking in target binding .
- Validation: Compare reaction kinetics with non-fluorinated analogs via Hammett plots to quantify electronic contributions .
Advanced: What strategies optimize crystallographic data refinement for this compound using SHELXL?
Methodological Answer:
Data Collection: Use synchrotron radiation (λ = 0.710–0.900 Å) for high-resolution (<1.0 Å) datasets to resolve disordered regions (e.g., the cyanomethyl group) .
Refinement:
- Apply restraints for anisotropic displacement parameters (ADPs) on the fluorophenyl and thiophene rings to mitigate thermal motion artifacts .
- Use TWIN and BASF commands to model twinning in crystals with pseudo-merohedral symmetry .
Validation: Check R (<5%) and Flack parameter (±0.01) to ensure enantiopurity .
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